Ethyl (S)-2-amino-5,5,5-trifluoropentanoate

Asymmetric synthesis Dynamic kinetic resolution Enantiomeric excess

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate (CAS 1821838-06-5; C₇H₁₂F₃NO₂; MW 199.17) is a chiral, non-proteinogenic α-amino acid ethyl ester bearing a terminal trifluoromethyl (-CF₃) substituent on the norvaline backbone. The compound serves as a protected, lipophilic precursor to (S)-2-amino-5,5,5-trifluoropentanoic acid (5,5,5-trifluoronorvaline), a fluorinated building block that played a key structural role in the γ-secretase inhibitor avagacestat (BMS-708163), a clinical-stage Alzheimer’s disease candidate.

Molecular Formula C7H12F3NO2
Molecular Weight 199.17 g/mol
Cat. No. B12832749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-2-amino-5,5,5-trifluoropentanoate
Molecular FormulaC7H12F3NO2
Molecular Weight199.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(F)(F)F)N
InChIInChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3/t5-/m0/s1
InChIKeyMZXWLIZWWJYYOP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (S)-2-amino-5,5,5-trifluoropentanoate – Class Definition and Core Identity for Informed Sourcing


Ethyl (S)-2-amino-5,5,5-trifluoropentanoate (CAS 1821838-06-5; C₇H₁₂F₃NO₂; MW 199.17) is a chiral, non-proteinogenic α-amino acid ethyl ester bearing a terminal trifluoromethyl (-CF₃) substituent on the norvaline backbone. The compound serves as a protected, lipophilic precursor to (S)-2-amino-5,5,5-trifluoropentanoic acid (5,5,5-trifluoronorvaline), a fluorinated building block that played a key structural role in the γ-secretase inhibitor avagacestat (BMS-708163), a clinical-stage Alzheimer’s disease candidate [1]. The (S)-enantiomer is the biologically relevant configuration; its preparation via dynamic kinetic resolution (DKR) on ~20 g scale with >98% enantiomeric excess has been demonstrated, overcoming the scale and purity limitations of earlier asymmetric routes [2].

Why Generic Norvaline Esters or Non-Fluorinated Analogs Cannot Replace Ethyl (S)-2-amino-5,5,5-trifluoropentanoate


Generic substitution with ethyl L-norvaline, the racemic trifluoropentanoate, or even the free acid fails because the -CF₃ group is not a passive bioisostere for -CH₃. The trifluoromethyl substituent lowers the amino group pKa by approximately 2 log units (from ~9.0 to ~6.8), alters the logP by over 3 units relative to the free acid, and introduces a strong electron-withdrawing dipole that reshapes hydrogen-bonding networks and conformational preferences in peptide backbones [1]. When the (S)-enantiomeric purity is compromised—e.g., by sourcing racemic or low-ee material—target engagement, enzymatic stability, and downstream coupling efficiency all degrade in a quantifiable manner, as demonstrated in enkephalin analog studies where the (D)-configured residue conferred ~100,000-fold in vivo potency gains [2].

Quantitative Differentiation Evidence: Ethyl (S)-2-amino-5,5,5-trifluoropentanoate vs. Closest Analogs


Enantiomeric Purity and Scalable Production: DKR Route Delivers >98% ee on ~20 g Scale vs. Asymmetric Alkylation Limited to ~84% de at 1 g Scale

The dynamic kinetic resolution (DKR) method using a chiral Ni(II) complex produces the Fmoc-derivative of (S)-2-amino-5,5,5-trifluoropentanoic acid—the direct precursor to the ethyl ester—with an enantiomeric excess (ee) of >98% and 93.3% isolated yield on a ~20 g scale without chromatographic purification. In contrast, the asymmetric alkylation route achieves only up to 84% diastereomeric excess and is limited to ~1 g scale due to operational complexity and mandatory column chromatography [1]. This difference in ee is functionally significant because a 2% enantiomeric impurity translates to 4% of the undesired (R)-antipode, which can dominate off-target pharmacology in receptor-binding assays. For procurement, DKR-derived material ensures batch-to-batch stereochemical fidelity that asymmetric alkylation cannot guarantee at scale.

Asymmetric synthesis Dynamic kinetic resolution Enantiomeric excess Process chemistry

Lipophilicity Differential: Ethyl Ester (XLogP3 1.4) vs. Free Acid (logP −1.5) – A >3 Log Unit Shift That Governs Membrane Permeability and Organic-Phase Reactivity

The ethyl ester of (S)-2-amino-5,5,5-trifluoropentanoate has a computed octanol-water partition coefficient XLogP3 of 1.4, whereas the corresponding free acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, has an experimental/logP-based value of approximately −1.5 [1]. This represents a shift of nearly 3 log units, or a ~1000-fold difference in the octanol/water distribution ratio. The ester thus resides in a lipophilicity window compatible with passive membrane permeation (LogP 1–3 is considered optimal for oral bioavailability), while the free acid is essentially membrane-impermeable in its ionized state at physiological pH. This property is critical for pro-drug design and for enabling solution-phase peptide coupling in organic solvents such as DMF or dichloromethane without the need for phase-transfer conditions.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Amino Group pKa Modulation: −CF₃ Substitution Lowers Basicity by ~2 Units Relative to Non-Fluorinated Norvaline, Altering Reactivity and Recognition

The predicted pKa of the α-amino group in ethyl (S)-2-amino-5,5,5-trifluoropentanoate is 6.81±0.35 . In non-fluorinated norvaline (and its ethyl ester), the α-amino pKa is approximately 9.0, consistent with typical aliphatic α-amino acid values [1]. The ~2.2-unit reduction in basicity is a direct consequence of the strong electron-withdrawing inductive effect of the terminal -CF₃ group propagated through the three-carbon side chain. At physiological pH (7.4), the amino group of the fluorinated compound is predominantly deprotonated (~80% free base), whereas the non-fluorinated analog is >97% protonated. This differential protonation state affects both nucleophilic reactivity (slower acylation rates in coupling reactions) and interactions with biological targets (altered hydrogen-bond donor capacity and charge-charge interactions at enzyme active sites or receptor binding pockets) [2].

pKa modulation Electron-withdrawing effects Trifluoromethyl Amine basicity

Pharmaceutical Pedigree: Avagacestat (BMS-708163) Clinical Candidate Depends on (S)-Configured 5,5,5-Trifluoronorvaline Residue – Not a Generic Building Block

The (S)-2-amino-5,5,5-trifluoropentanoic acid residue—directly accessible from the ethyl ester via hydrolysis—constitutes the C-terminal fragment of avagacestat (BMS-708163), a γ-secretase inhibitor developed by Bristol-Myers Squibb that advanced to Phase 2 clinical trials for Alzheimer's disease [1]. Avagacestat inhibits Aβ42 and Aβ40 production with IC₅₀ values of 0.27 nM and 0.30 nM, respectively, while maintaining ~200-fold selectivity over Notch cleavage (NICD IC₅₀ = 0.84 nM; ~3-fold selectivity for Aβ40 over Notch) . In the context of procurement, this means that the (S)-configured trifluoronorvaline ester is not interchangeable with a generic aliphatic amino acid ester: the specific stereochemistry and fluorination pattern are embedded in the structure-activity relationship of a clinical compound, and any deviation in enantiomeric purity or side-chain composition would compromise the integrity of SAR campaigns referencing this scaffold.

Alzheimer's disease γ-Secretase inhibitor Avagacestat Clinical candidate

Biological Consequence of CF₃ in Peptide Context: ~100,000-Fold In Vivo Potency Gain When (D)-TFNV Replaces Gly² in Methionine-Enkephalin

In a foundational structure-activity study, substitution of Gly² in methionine-enkephalin with (D)-5,5,5-trifluoronorvaline [(D)-TFNV] produced an analog exhibiting approximately 100,000-fold enhancement in in vivo analgesic activity compared to the native pentapeptide, as measured in a mouse analgesic assay [1]. The enhancement was not attributable to increased opioid receptor binding affinity (μ, δ, κ binding assays showed comparable or slightly lower affinity), but rather to near-complete resistance to proteolytic cleavage by aminopeptidases that normally inactivate enkephalins by hydrolyzing the Tyr¹-Gly² bond [1][2]. This finding demonstrates that the trifluoronorvaline moiety functions as an enzymatic stability element, not merely a hydrophobic tag. For users procuring the (S)-ethyl ester: this compound is the direct precursor to the Fmoc- and free amino acid forms that enable incorporation of this stability-conferring residue into peptide therapeutics.

Enkephalin analog Analgesic peptides Metabolic stability Aminopeptidase resistance

High-Value Application Scenarios for Ethyl (S)-2-amino-5,5,5-trifluoropentanoate in Research and Industrial Procurement


Fmoc-Solid-Phase Peptide Synthesis (SPPS) of Metabolically Stabilized Peptide Therapeutics

The ethyl ester form is the preferred starting material for generating Fmoc-(S)-2-amino-5,5,5-trifluoropentanoic acid, which can be directly loaded onto Wang or 2-chlorotrityl resins for SPPS. The >98% ee achievable via the DKR route [1] ensures that the resulting peptide chains are stereochemically homogeneous, preventing the generation of diastereomeric mixtures that confound biological assay interpretation. The ~100,000-fold metabolic stabilization demonstrated in enkephalin analogs [2] provides a quantitative rationale for incorporating this residue at scissile amide bonds targeted by aminopeptidases.

Medicinal Chemistry SAR Expansion Around the Avagacestat γ-Secretase Inhibitor Scaffold

Given that avagacestat (BMS-708163) reached Phase 2 clinical evaluation for Alzheimer's disease with IC₅₀ values of 0.27–0.30 nM against Aβ production [1], the (S)-configured trifluoronorvaline building block—accessed via hydrolysis of the ethyl ester—is the validated fragment for synthesizing analogs aimed at improving the Aβ/Notch selectivity window. Using the racemic or incorrectly configured building block would confound SAR interpretation, as the (R)-enantiomer occupies a different conformational space at the γ-secretase active site.

Solution-Phase Synthesis of Fluorinated Dipeptide Isosteres as Cathepsin or Protease Inhibitor Leads

The ethyl ester's XLogP3 of 1.4 [1], combined with the reduced amino-group basicity (pKa ~6.8) [2], makes it an ideal coupling partner in solution-phase amide bond formation using HATU or HBTU activation in DMF. The lower basicity reduces competing N-acylation of the activator and minimizes racemization, yielding cleaner crude products. This is particularly relevant for synthesizing trifluoroethylamine amide bond isosteres, where the non-basic nitrogen character of the fluorinated residue better mimics the hydrogen-bonding profile of the natural amide bond [3].

Biophysical and Structural Biology Studies of Fluorine-Mediated Protein-Ligand Interactions

The terminal -CF₃ group provides a unique ¹⁹F NMR handle for studying protein-ligand interactions, conformational dynamics, and binding kinetics without introducing a bulky fluorophore. The ethyl ester can be hydrolyzed and incorporated into peptides for ¹⁹F NMR titration experiments, where the chemical shift sensitivity of the -CF₃ resonance reports on changes in the local electronic environment upon target binding. The >3 log unit lipophilicity shift relative to the free acid [1] also enables systematic studies of how incremental fluorination modulates binding thermodynamics.

Quote Request

Request a Quote for Ethyl (S)-2-amino-5,5,5-trifluoropentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.